molecular formula C9H10N2 B014639 Myosmine-2,4,5,6-d4 CAS No. 66148-17-2

Myosmine-2,4,5,6-d4

Cat. No.: B014639
CAS No.: 66148-17-2
M. Wt: 150.21 g/mol
InChI Key: DPNGWXJMIILTBS-DNZPNURCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myosmine-2,4,5,6-d4 involves the incorporation of deuterium atoms into the myosmine molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the catalytic hydrogenation of myosmine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and advanced catalytic processes. The production process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: Myosmine-2,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydromyosmine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Myosmine-2,4,5,6-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

Myosmine-2,4,5,6-d4 exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It mimics the action of nicotine, leading to the release of neurotransmitters such as dopamine. This interaction is crucial for studying the addictive properties of nicotine and its impact on the brain .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGWXJMIILTBS-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478555
Record name Myosmine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-17-2
Record name Myosmine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing Myosmine-2,4,5,6-d4 in the context of the research article?

A1: The article focuses on synthesizing Nornicotine-2,4,5,6-d4 and its N′-nitroso derivative for research purposes. This compound is not the final product but a crucial intermediate in this synthesis. [] The researchers successfully synthesized this compound from pyridine-d5 through a multi-step process involving bromination, lithiation, esterification, condensation, and reduction. [] This deuterated Myosmine serves as a precursor for the final desired compound, Nornicotine-2,4,5,6-d4.

Q2: Can you elaborate on the process of converting this compound to Nornicotine-2,4,5,6-d4 as described in the research?

A2: The research paper details a straightforward reduction process to obtain Nornicotine-2,4,5,6-d4 from this compound. This involves using sodium borohydride, a common reducing agent, to selectively reduce the double bond in this compound, ultimately yielding the desired Nornicotine-2,4,5,6-d4. []

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